
2-Imidazol-1-Yl-1h-Benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazol-1-Yl-1h-Benzimidazole is a heterocyclic organic compound that has gained significant attention in scientific research. It is a benzimidazole derivative that contains an imidazole ring, which gives it unique properties and makes it useful in various applications.
Mecanismo De Acción
The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to interact with DNA, leading to the inhibition of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
2-Imidazol-1-Yl-1h-Benzimidazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, which make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Imidazol-1-Yl-1h-Benzimidazole in lab experiments is its versatility. It can be used in various applications, including anticancer and antifungal drug development. The compound is also relatively stable, making it easy to handle and store. However, one of the limitations of using the compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-Imidazol-1-Yl-1h-Benzimidazole in scientific research. One of the areas of interest is the development of new anticancer drugs that are based on the compound. Researchers are also exploring the potential of the compound in the treatment of other diseases, including fungal infections and inflammatory diseases. Additionally, there is interest in the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Imidazol-1-Yl-1h-Benzimidazole is a versatile compound that has gained significant attention in scientific research. Its unique properties make it useful in various applications, including anticancer and antifungal drug development. While the compound has advantages, such as its versatility, there are also limitations, such as its toxicity. Future research is needed to explore the full potential of the compound in various applications.
Métodos De Síntesis
The synthesis of 2-Imidazol-1-Yl-1h-Benzimidazole can be achieved through several methods. One of the commonly used methods is the reaction of 2-aminobenzimidazole with imidazole in the presence of a suitable catalyst. Another method involves the reaction of o-phenylenediamine with imidazole under specific conditions. The synthesis method used depends on the intended application of the compound.
Aplicaciones Científicas De Investigación
2-Imidazol-1-Yl-1h-Benzimidazole has been the subject of extensive scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antifungal, and antibacterial activities. The compound has also been shown to have potential as an anticancer agent. It has been used in the development of drugs for the treatment of various diseases, including cancer and fungal infections.
Propiedades
IUPAC Name |
2-imidazol-1-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYXJCCKORRRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazol-1-Yl-1h-Benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


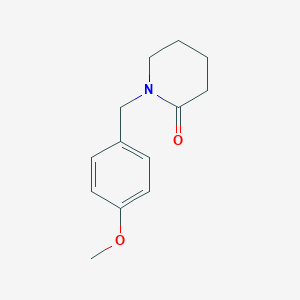

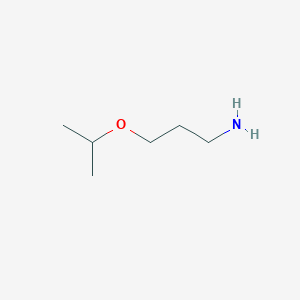


![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
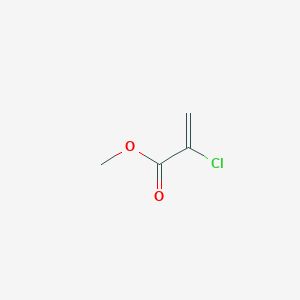

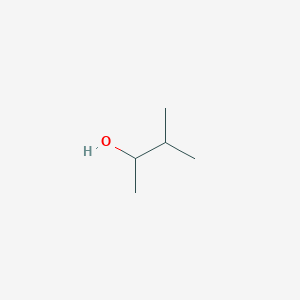
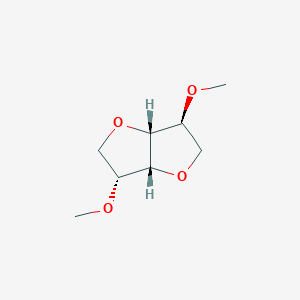
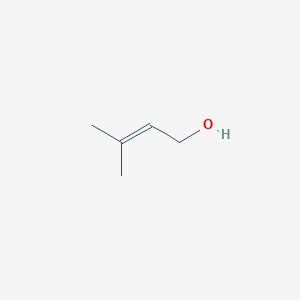

![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)